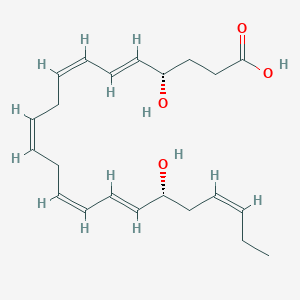

(4S,5E,7Z,10Z,13Z,15E,17R,19Z)-4,17-dihydroxydocosa-5,7,10,13,15,19-hexaenoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

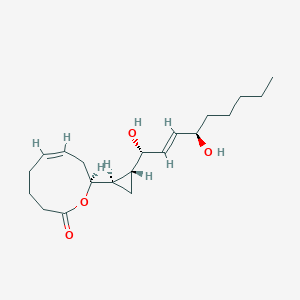

Aspirin-triggered resolvin D6 is a member of the class of resolvins that is (5E,7Z,10Z,13Z,15E,19Z)-docosahexaenoic acid carrying two hydroxy substituents at positions 4 and 17 (the 4S,17R-stereoisomer). It has a role as an anti-inflammatory agent and a human xenobiotic metabolite. It is a diol, a resolvin, a secondary allylic alcohol and a hydroxy polyunsaturated fatty acid.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Proresolving Actions

Compounds derived from docosahexaenoic acid (DHA), like (4S,5E,7Z,10Z,13Z,15E,17R,19Z)-4,17-dihydroxydocosa-5,7,10,13,15,19-hexaenoic Acid, have been identified as potent anti-inflammatory and proresolving mediators. For example, maresins, produced by macrophages from DHA, exhibit strong anti-inflammatory and proresolving activities, similar in potency to resolvin E1 and protectin D1 (Serhan et al., 2009). These findings suggest their potential therapeutic applications in controlling acute inflammation, tissue homeostasis, wound healing, and host defense.

Therapeutic Potential in Pulmonary Fibrosis

Research indicates that compounds like Protectin DX (PDX), generated from omega-3 fatty docosahexaenoic acids, have therapeutic effects on pulmonary fibrosis. A study demonstrated that PDX posttreatment could ameliorate bleomycin-induced pulmonary fibrosis and lung dysfunction in mice, suggesting its potential as a promising therapy for fibrotic lung diseases (Li et al., 2017).

Role in Resolution of Inflammation

DHA-derived mediators, including this compound, play a significant role in the self-limited resolution of inflammation. They are generated during inflammation resolution and possess anti-inflammatory and proresolving properties. This is evident in human blood following omega-3 fatty acid supplementation, highlighting their physiological relevance in inflammation control (Mas et al., 2012).

Insights into Structural and Biological Functions

Studies on the structural insights and biological functions of similar compounds have provided valuable information. For instance, research on Resolvin D4, a proresolving lipid mediator biosynthesized from DHA, has shed light on its role in regulating biological actions during the resolution of inflammation. This includes its potential in protecting organs from ischemic injury and enhancing the phagocytic function of neutrophils and monocytes (Winkler et al., 2018).

Eigenschaften

Molekularformel |

C22H32O4 |

|---|---|

Molekulargewicht |

360.5 g/mol |

IUPAC-Name |

(4S,5E,7Z,10Z,13Z,15E,17R,19Z)-4,17-dihydroxydocosa-5,7,10,13,15,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O4/c1-2-3-12-15-20(23)16-13-10-8-6-4-5-7-9-11-14-17-21(24)18-19-22(25)26/h3-5,8-14,16-17,20-21,23-24H,2,6-7,15,18-19H2,1H3,(H,25,26)/b5-4-,10-8-,11-9-,12-3-,16-13+,17-14+/t20-,21-/m1/s1 |

InChI-Schlüssel |

JKPUWSZSJINVLB-VDOHSOROSA-N |

Isomerische SMILES |

CC/C=C\C[C@H](/C=C/C=C\C/C=C\C/C=C\C=C\[C@H](CCC(=O)O)O)O |

Kanonische SMILES |

CCC=CCC(C=CC=CCC=CCC=CC=CC(CCC(=O)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(3,4-Dihydroxyphenyl)propenoic acid [(2R)-3-methyl-2,5-dihydro-5-oxofuran-2-yl]methyl ester](/img/structure/B1247117.png)

![(1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B1247122.png)

![(8S,9S,10R,11S,13S,14S,17R)-17-(2-fluoroacetyl)-11,17-dihydroxy-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1247125.png)